Tert-butyl 4-(chloromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

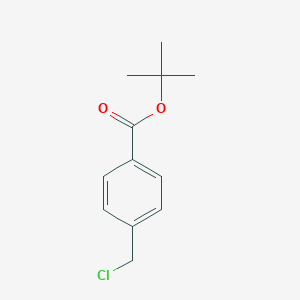

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAULNDFFKITRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596874 | |

| Record name | tert-Butyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121579-86-0 | |

| Record name | tert-Butyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(chloromethyl)benzoate (CAS: 121579-86-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(chloromethyl)benzoate, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical and material science sectors. This document details its chemical and physical properties, experimental protocols for its synthesis, its applications in drug development, and essential safety information.

Chemical and Physical Properties

This compound is a benzoate ester characterized by a chloromethyl group and a tert-butyl ester functional group.[1] These features, particularly the reactive chloromethyl group, make it a versatile reagent in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 121579-86-0 | [1] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1][2] |

| Molecular Weight | 226.70 g/mol | [1][3] |

| Appearance | White to off-white solid | |

| Boiling Point | ~310 °C at 760 mmHg | [1] |

| Density | ~1.108 g/cm³ | [1] |

| Refractive Index | ~1.514 | [1] |

| Vapor Pressure | 0.000614 mmHg at 25 °C | [1] |

| Storage Temperature | 2-8 °C, under inert gas |

Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | δ 7.99 (d, 2H), 7.45 (d, 2H), 4.61 (s, 2H), 1.59 (s, 9H)[2] |

| ¹³C NMR | Predicted peaks around: δ 165 (C=O), 143 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-C), 81 (O-C(CH₃)₃), 45 (CH₂Cl), 28 (C(CH₃)₃) |

| IR (Infrared) | Predicted absorptions around: 3100-3000 cm⁻¹ (=C-H stretch), ~2950 cm⁻¹ (-C-H stretch), ~1715 cm⁻¹ (C=O stretch), 1610, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry | Predicted m/z for [M+H]⁺: 227.08333[4] |

Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of 4-(chloromethyl)benzoic acid.

Synthesis via Acyl Chloride Intermediate

This method involves the conversion of 4-(chloromethyl)benzoic acid to its acyl chloride, followed by esterification with potassium tert-butoxide.

Step 1: Formation of 4-(chloromethyl)benzoyl chloride

-

Suspend 4-(chloromethyl)benzoic acid (181.8 g) in dichloromethane (1.2 L) containing a catalytic amount of N,N-dimethylformamide (DMF) (5 mL).

-

Slowly add oxalyl chloride (101 mL) dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure. Co-evaporate with toluene to ensure complete removal of volatiles. The residue is 4-(chloromethyl)benzoyl chloride.

Step 2: Esterification

-

Dissolve the resulting crude 4-(chloromethyl)benzoyl chloride in methyl tert-butyl ether (MTBE) (908 mL) and cool the mixture to -5 °C.

-

Add a 1.0 M solution of potassium tert-butoxide in tetrahydrofuran (THF) (1172 mL) dropwise, maintaining the internal temperature below 10 °C.

-

Continue stirring for 1 hour after the addition is complete.

Work-up and Purification:

-

Quench the reaction mixture with 500 mL of a saturated sodium bicarbonate solution.

-

Stir for 5 minutes, then separate the organic phase.

-

Wash the organic phase with a saturated sodium chloride solution.

-

Dry the organic phase with magnesium sulfate.

-

Concentrate the solution to yield this compound as a dark-colored oil (yield: ~86%).[2]

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of novel antitumor agents.[1] Its chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of various molecular scaffolds.

Exemplary Workflow: Synthesis of PBT-1 Analogs

The synthesis of analogs of Phenanthrene-based tylophorine-1 (PBT-1), a lead compound in anticancer drug discovery, illustrates the utility of chloromethyl intermediates. A similar strategy can be employed starting from this compound. The final step typically involves the displacement of the chloride with various amines to generate a library of potential drug candidates.[5]

General Protocol:

-

Dissolve the chloromethyl intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and isopropanol (1:3 v/v).

-

Add the desired amine reagent and potassium carbonate (K₂CO₃).

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 121579-86-0 [chemicalbook.com]

- 3. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]

- 5. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Tert-butyl 4-(chloromethyl)benzoate.

This technical guide provides a comprehensive overview of the physical, chemical, and experimental properties of Tert-butyl 4-(chloromethyl)benzoate, a key intermediate in pharmaceutical and materials science applications. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes core chemical processes.

Compound Overview

This compound (CAS No. 121579-86-0) is an ester of benzoic acid notable for its bifunctional nature.[1] It incorporates a tert-butyl ester protecting group and a reactive chloromethyl group, making it a versatile building block in organic synthesis.[1] Its primary applications are in the synthesis of pharmaceutical compounds, particularly as an intermediate for anti-tumor drugs, and in material science as a cross-linking agent to modify polymer properties.[1]

Physical and Chemical Properties

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1][2] |

| Molecular Weight | 226.70 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2][3] |

| Boiling Point | ~310 °C at 760 mmHg | [1][5] |

| Density | 1.108 g/cm³ | [1][5] |

| Flash Point | 320 °C | [5] |

| Refractive Index | 1.514 | [1][5] |

| Vapor Pressure | 0.000614 mmHg at 25°C | [1][5] |

| Solubility | Water: 0.0493 mg/mL | [6] |

| Soluble in most organic solvents. | [7] |

Chemical Reactivity

The primary locus of reactivity in this compound is the benzylic chloride of the chloromethyl group. This functional group is highly susceptible to nucleophilic substitution reactions , allowing for the introduction of a wide variety of other functional groups.[1] This reactivity is fundamental to its utility as an intermediate in the synthesis of more complex molecules.[1]

The tert-butyl ester group serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be removed under acidic conditions to liberate the corresponding benzoic acid.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 121579-86-0 [chemicalbook.com]

- 3. haihangindustry.com [haihangindustry.com]

- 4. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 121579-86-0,this compound | lookchem [lookchem.com]

- 6. 121579-86-0|this compound| Ambeed [ambeed.com]

- 7. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(chloromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for Tert-butyl 4-(chloromethyl)benzoate (CAS No. 121579-86-0), a key intermediate in the pharmaceutical and material science industries. The document outlines two core synthetic strategies, offering detailed experimental protocols, quantitative data comparisons, and process visualizations to aid in laboratory and industrial-scale production.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of complex drug molecules, including antitumor agents.[1] Its structure, featuring a reactive chloromethyl group and a tert-butyl ester protecting group, makes it a versatile reagent for various chemical transformations. This guide details the most prevalent and efficient methods for its synthesis.

The two principal synthetic routes originate from either 4-(chloromethyl)benzoic acid or 4-methylbenzoic acid (p-toluic acid). The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

Synthesis Pathways

The synthesis of this compound is primarily achieved through two well-established pathways.

Pathway I: Esterification of 4-(Chloromethyl)benzoic Acid

This approach begins with 4-(chloromethyl)benzoic acid and proceeds via two main variations:

-

Method 1A: Direct Acid-Catalyzed Esterification: A classic Fischer-Speier esterification involving the reaction of 4-(chloromethyl)benzoic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This reaction is typically driven to completion by heating under reflux. While conceptually straightforward, this method can be challenging due to the steric hindrance of the tert-butyl group.

-

Method 1B: Acyl Chloride Intermediate Formation: A more common and often higher-yielding approach involves the conversion of 4-(chloromethyl)benzoic acid into its more reactive acyl chloride derivative, 4-(chloromethyl)benzoyl chloride. This intermediate is then reacted with a tert-butoxide salt (e.g., potassium tert-butoxide) or tert-butanol to form the final product.

Pathway II: Two-Step Synthesis from 4-Methylbenzoic Acid

This pathway is advantageous when 4-methylbenzoic acid is a more accessible starting material.

-

Step 1: Free-Radical Chlorination: The synthesis begins with the chlorination of the methyl group of 4-methylbenzoic acid to produce 4-(chloromethyl)benzoic acid. This reaction is typically initiated by UV light or a radical initiator.

-

Step 2: Esterification: The resulting 4-(chloromethyl)benzoic acid is then converted to the target molecule using one of the methods described in Pathway I, most commonly the acyl chloride route.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: High-level overview of the two primary synthetic strategies.

Caption: Workflow for the high-yield acyl chloride intermediate method.

Caption: Two-step synthesis starting from 4-methylbenzoic acid.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic transformations.

Protocol 1: Synthesis via Acyl Chloride Intermediate (Thionyl Chloride)

This protocol is adapted from a patented procedure demonstrating high yield.[1]

Step A: Preparation of 4-(chloromethyl)benzoyl chloride

-

To a suitable reactor, add 4-(chloromethyl)benzoic acid (e.g., 207 g) and dichloromethane (e.g., 600 ml).

-

Cool the stirred suspension to between -10 °C and 0 °C using an appropriate cooling bath.

-

Slowly add thionyl chloride (e.g., 206 g, freshly distilled) dropwise over 3 hours, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at the same temperature to ensure the completion of the acyl chloride formation. The resulting solution of 4-(chloromethyl)benzoyl chloride is used directly in the next step.

Step B: Esterification with Potassium tert-butoxide

-

While maintaining the reaction mixture temperature below 30 °C, add potassium tert-butoxide (e.g., 200 g) in portions.

-

After the addition is complete, allow the mixture to naturally warm to room temperature and continue stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by washing the mixture successively with water and then a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and dry the resulting solid in an oven to obtain this compound as a white solid.

Protocol 2: Synthesis via Acyl Chloride Intermediate (Oxalyl Chloride)

This protocol provides an alternative method for generating the acyl chloride, which can be preferable as the byproducts (CO, CO₂) are gaseous.

Step A: Preparation of 4-(chloromethyl)benzoyl chloride

-

Suspend 4-(chloromethyl)benzoic acid (e.g., 181.8 g) in dichloromethane (e.g., 1.2 L) in a reactor.

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 5 mL).

-

Slowly add oxalyl chloride (e.g., 101 mL) dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent and excess reagent by concentration under reduced pressure. Co-evaporate with toluene to ensure the residue is dry. The crude 4-(chloromethyl)benzoyl chloride is used in the next step.

Step B: Esterification with Potassium tert-butoxide

-

Dissolve the residue from Step A in methyl tert-butyl ether (MTBE) (e.g., 908 mL) and cool the mixture to -5 °C.

-

Add a 1.0 M solution of potassium tert-butoxide in tetrahydrofuran (THF) (e.g., 1172 mL) dropwise, keeping the internal temperature below 10 °C.

-

After the addition, continue stirring for 1 hour.

-

Work-up the reaction by adding a saturated sodium bicarbonate solution (e.g., 500 mL).

-

Separate the organic phase, wash with saturated sodium chloride solution, and dry over magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from the described synthesis methods, allowing for easy comparison.

| Parameter | Method 1B (Thionyl Chloride)[1] |

| Starting Material | 4-(Chloromethyl)benzoic Acid |

| Key Reagents | Thionyl Chloride, Potassium tert-butoxide |

| Solvent(s) | Dichloromethane |

| Acyl Chlorination Temp. | -10 °C to 10 °C |

| Esterification Temp. | < 30 °C to Room Temperature |

| Reaction Time | Acyl Chlorination: ~5 hrs; Esterification: Not specified (TLC) |

| Reported Yield | 93.9% |

| Product Form | White Solid |

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via a two-step process starting from 4-(chloromethyl)benzoic acid. This method, involving the formation of an acyl chloride intermediate followed by esterification with potassium tert-butoxide, consistently provides high yields.[1] While direct acid-catalyzed esterification is a viable alternative, the acyl chloride pathway is better documented and appears more robust for achieving high conversion. For syntheses beginning with 4-methylbenzoic acid, an initial free-radical chlorination step is required to produce the necessary 4-(chloromethyl)benzoic acid precursor. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to Tert-butyl 4-(chloromethyl)benzoate: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of tert-butyl 4-(chloromethyl)benzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound, also known by its IUPAC name this compound, is an organic compound characterized by a benzoate core structure.[1][2] This structure features a tert-butyl ester at one end of the benzene ring and a chloromethyl group at the para position.[1] The presence of the reactive chloromethyl group makes it a versatile reagent in organic synthesis.[1]

The structural formula and key identifiers are provided below.

Caption: Logical relationship of the functional groups in this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1][2][3][4] |

| Molecular Weight | 226.70 g/mol | [1][2] |

| CAS Number | 121579-86-0 | [1][3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | ~310°C at 760 mmHg | [1][5] |

| Density | ~1.108 g/cm³ | [1][5] |

| Refractive Index | ~1.514 | [1][5] |

| Vapor Pressure | 0.000614 mmHg at 25°C | [1][5] |

| IUPAC Name | This compound | [2] |

| InChI Key | UDAULNDFFKITRZ-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | [2][6] |

Synthesis and Applications

Synthesis Overview

The synthesis of this compound is most commonly achieved through the esterification of 4-(chloromethyl)benzoic acid. This process typically involves reacting 4-(chloromethyl)benzoic acid with tert-butanol in the presence of an acid catalyst, such as sulfuric acid. An alternative synthetic route is a nucleophilic substitution reaction where a tert-butoxide reagent is used.

Caption: A general workflow for the synthesis of this compound.

Key Applications

This compound is a valuable intermediate in several fields:

-

Pharmaceutical Industry : It serves as a critical building block in the synthesis of complex drug molecules and therapeutic agents.[1] Its reactive nature allows for its use in creating intermediates for antitumor drugs.[1]

-

Material Science : The compound is utilized in polymer modification, where it can act as a cross-linking agent to enhance the mechanical and thermal properties of polymers.[1]

-

Organic Synthesis : As a versatile reagent, it is a precursor for a wide range of organic compounds, enabling the formation of various derivatives like esters and amides.[1]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this chemical. It is recommended to store the compound under an inert gas atmosphere at 2-8°C.[3][5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 121579-86-0 [chemicalbook.com]

- 4. haihangindustry.com [haihangindustry.com]

- 5. Cas 121579-86-0,this compound | lookchem [lookchem.com]

- 6. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Analysis of Tert-butyl 4-(chloromethyl)benzoate: A Technical Guide

Introduction

Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates a reactive chloromethyl group and a tert-butyl ester, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification. This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectral data for this compound, complete with experimental protocols and structural correlations.

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H NMR and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data for this compound is summarized below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.99 | Doublet (d) | 2H | Ar-H (ortho to -COOtBu) |

| 7.45 | Doublet (d) | 2H | Ar-H (ortho to -CH₂Cl) |

| 4.61 | Singlet (s) | 2H | -CH₂Cl |

| 1.59 | Singlet (s) | 9H | -C(CH₃)₃ |

¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O (Ester) |

| 142.5 | Ar-C (quaternary, attached to -CH₂Cl) |

| 131.0 | Ar-C (quaternary, attached to -COOtBu) |

| 129.8 | Ar-CH (ortho to -COOtBu) |

| 128.6 | Ar-CH (ortho to -CH₂Cl) |

| 81.5 | -C (CH₃)₃ (quaternary) |

| 45.3 | -CH₂Cl |

| 28.1 | -C(C H₃)₃ |

Structural Assignment and Correlation

The chemical structure of this compound gives rise to a distinct pattern of signals in its NMR spectra. The following diagram illustrates the correlation between the chemical structure and the observed ¹H and predicted ¹³C NMR signals.

Caption: Correlation of the chemical structure of this compound with its ¹H NMR signals.

Experimental Protocols

The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra, based on common laboratory practices.

1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Data Acquisition

-

The NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]

-

The instrument is tuned and shimmed for the specific sample to optimize magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

3. Data Processing

-

The acquired free induction decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons corresponding to each resonance.

The following diagram outlines the general workflow for an NMR experiment.

References

Reactivity of the Chloromethyl Group in Tert-butyl 4-(chloromethyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in tert-butyl 4-(chloromethyl)benzoate. This versatile compound, with the CAS number 121579-86-0, is a key intermediate in various synthetic pathways, particularly in the pharmaceutical and material science industries.[1][2] Its significance stems from the reactive chloromethyl group, which readily participates in a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules.[1][2]

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the chloromethyl group in this compound is nucleophilic substitution (SN2). The benzylic chlorine atom is a good leaving group, and the adjacent phenyl ring stabilizes the transition state, facilitating the attack of various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the benzylic position.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its utility, particularly in the synthesis of pharmaceutical intermediates.

Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |

| Sodium Azide (NaN₃) | tert-Butyl 4-(azidomethyl)benzoate | DMF, Room Temperature | High | General Knowledge |

| Amines (e.g., Piperidine) | tert-Butyl 4-((piperidin-1-yl)methyl)benzoate | Base (e.g., K₂CO₃), Acetonitrile, Reflux | Good to Excellent | General Knowledge |

| Hydroxylamine | O-(4-(tert-Butoxycarbonyl)benzyl)hydroxylamine | Base (e.g., KOH), DMSO | Moderate to Good | [3] |

This protocol describes a typical procedure for the synthesis of tert-butyl 4-(azidomethyl)benzoate, a useful intermediate for the introduction of an amino group or for use in click chemistry.

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

-

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

-

Reactions with Oxygen Nucleophiles

The chloromethyl group readily reacts with oxygen nucleophiles to form ethers and esters, further expanding the synthetic utility of this compound.

Table 2: Nucleophilic Substitution with Oxygen Nucleophiles

| Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |

| Alkoxides (e.g., Sodium Ethoxide) | tert-Butyl 4-(ethoxymethyl)benzoate | Ethanol, Reflux | Good to Excellent | General Knowledge |

| Phenoxides (e.g., Sodium Phenoxide) | tert-Butyl 4-(phenoxymethyl)benzoate | DMF or Acetonitrile, Heat | Good | General Knowledge |

| Carboxylates (e.g., Sodium Acetate) | Acetic acid, 4-(tert-butoxycarbonyl)benzyl ester | DMF, Heat | Good | [4] |

| Oximes | O-(4-(tert-Butoxycarbonyl)benzyl)oxime ethers | Base (e.g., KOH), DMSO, Room Temperature | 37-95% | [3][5] |

This protocol outlines the synthesis of an aryl ether via the Williamson ether synthesis.

-

Materials:

-

This compound

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

-

Procedure:

-

To a solution of phenol in acetonitrile, add potassium carbonate.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the desired ether.

-

Caption: Williamson Ether Synthesis Workflow.

Oxidation of the Chloromethyl Group

The chloromethyl group can be oxidized to the corresponding aldehyde, providing a pathway to another important class of intermediates.

Table 3: Oxidation Reactions

| Reaction Name | Reagents | Product | Typical Yield (%) | Reference |

| Sommelet Reaction | Hexamethylenetetramine (HMTA), water | tert-Butyl 4-formylbenzoate | 50-80 (general) | [6][7][8] |

| Hass-Bender Oxidation | Sodium salt of 2-nitropropane | tert-Butyl 4-formylbenzoate | Good (general) | [9] |

Experimental Protocol: Sommelet Reaction

This protocol describes the oxidation of the chloromethyl group to an aldehyde using hexamethylenetetramine.

-

Materials:

-

This compound

-

Hexamethylenetetramine (HMTA)

-

Ethanol/Water mixture

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve this compound and HMTA in an ethanol/water mixture.

-

Heat the solution to reflux.

-

After the initial reaction to form the quaternary ammonium salt, add aqueous HCl and continue to reflux to hydrolyze the intermediate.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer, dry it, and remove the solvent.

-

Purify the resulting aldehyde by distillation or chromatography.

-

Caption: Oxidation pathways of the chloromethyl group.

Carbon-Carbon Bond Forming Reactions

While less common than nucleophilic substitution, the chloromethyl group can participate in certain transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While aryl and vinyl halides are typical substrates, benzylic chlorides can also be used under specific conditions.[10][11][12]

Suzuki Coupling

The Suzuki coupling reaction, another palladium-catalyzed process, couples an organoboron compound with an organohalide. Benzyl halides have been shown to be viable coupling partners for arylboronic acids.

Table 4: Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |

| Heck Reaction | Alkenes (e.g., Styrene) | Palladium catalyst (e.g., Pd(OAc)₂) | Substituted Alkenes | [6][11] |

| Suzuki Coupling | Arylboronic Acids | Palladium catalyst (e.g., Pd(PPh₃)₄) | Diarylalkanes | General Knowledge |

Application in Drug Development: Synthesis of Telmisartan Intermediate

This compound and its bromo-analogue are crucial intermediates in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[1][13][14] The synthesis involves the N-alkylation of a benzimidazole derivative with the chloromethyl or bromomethyl compound.

Caption: Role in Telmisartan Synthesis.

Experimental Protocol: N-Alkylation in Telmisartan Synthesis

This protocol describes the key N-alkylation step in a convergent synthesis of Telmisartan.

-

Materials:

-

1,4'-dimethyl-2'-propyl-1H,3'H-2,5-dibenzimidazole

-

Sodium hydride (NaH)

-

2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (a derivative of this compound)[13]

-

Tetrahydrofuran (THF)

-

Dimethylacetamide (DMA)

-

-

Procedure:

-

To a suspension of sodium hydride in THF under an inert atmosphere, add a solution of the benzimidazole derivative in THF dropwise.[13]

-

Stir the reaction mixture at room temperature for 30 minutes.[13]

-

Add a solution of the chloromethyl compound in THF and DMA to the reaction mixture.[13]

-

Heat the reaction mixture to reflux and maintain for 8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction and quench with water.

-

Extract the product and purify by crystallization to obtain the Telmisartan precursor.

-

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The reactivity of its chloromethyl group, primarily through nucleophilic substitution, allows for the facile introduction of a diverse range of functional groups. This property has been extensively utilized in the pharmaceutical industry, most notably in the synthesis of the antihypertensive drug Telmisartan. Furthermore, the chloromethyl group can undergo oxidation and participate in carbon-carbon bond-forming reactions, further highlighting the compound's synthetic potential. This guide provides a foundational understanding of its reactivity, supported by experimental data and protocols, to aid researchers and professionals in its effective application.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]

- 4. Ester synthesis by transesterification [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]

- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. sctunisie.org [sctunisie.org]

- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjpbcs.com [rjpbcs.com]

- 14. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]

An In-Depth Technical Guide to the Key Applications of Tert-butyl 4-(chloromethyl)benzoate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional reagent that has found significant application in various domains of organic chemistry. Its unique structure, featuring a reactive benzylic chloride and a sterically hindered tert-butyl ester, makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and material science industries. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role as a key building block in the synthesis of pharmaceutical intermediates, its utility as a linker in solid-phase synthesis, and its application as a cross-linking agent for polymers. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.

Introduction

This compound, with the CAS number 121579-86-0, is a crystalline solid characterized by a molecular formula of C12H15ClO2 and a molecular weight of 226.70 g/mol .[1][2] The presence of a reactive chloromethyl group allows for facile nucleophilic substitution reactions, making it an excellent alkylating agent for a wide range of nucleophiles.[1][3] Simultaneously, the tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can be selectively deprotected under acidic conditions. This orthogonal reactivity is a key feature that underpins its utility in multi-step organic synthesis.[4]

This guide will delve into the primary applications of this reagent, providing detailed experimental conditions and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C12H15ClO2 | [1][2] |

| Molecular Weight | 226.70 g/mol | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not reported | |

| Boiling Point | ~310 °C at 760 mmHg | [3] |

| Density | 1.108 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and CH2Cl2. | [6][7] |

Key Applications in Organic Synthesis

The reactivity of the benzylic chloride moiety in this compound makes it a prime candidate for a variety of nucleophilic substitution reactions. This section will explore its most significant applications.

Synthesis of Pharmaceutical Intermediates: N-Alkylation of Heterocycles

A paramount application of this compound is the N-alkylation of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of precursors to Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[7] The alkylation of indazole cores is a critical step in the synthesis of such molecules.

The regioselectivity of the N-alkylation of indazoles is a crucial aspect, as it can lead to the formation of either N-1 or N-2 substituted isomers, which may exhibit different biological activities. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the substitution pattern on the indazole ring.[6][8]

This protocol describes a general procedure for the N-alkylation of a substituted indazole, a key step in the synthesis of various pharmaceutical intermediates.

Materials:

-

3-Methyl-6-nitro-1H-indazole

-

This compound

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indazole.

The following table summarizes typical reaction conditions and yields for the N-alkylation of various indazole derivatives with haloalkanes, illustrating the factors influencing regioselectivity.

| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N-1 Yield (%) | N-2 Yield (%) | Reference(s) |

| 1H-Indazole | Pentyl bromide | NaH | THF | 50 | 48 | >99 | <1 | [6] |

| 1H-Indazole | Pentyl bromide | Cs2CO3 | DMF | RT | 24 | 45 | 55 | [9] |

| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | - | 38 | 46 | [9] |

| 3-Methyl-6-nitro-1H-indazole | Methyl iodide | K2CO3 | DMF | RT | 17 | 44 | 40 | [9] |

Logical Workflow for N-Alkylation of Indazole

Caption: General workflow for the N-alkylation of indazoles.

Alkylation of Amines and Other Nucleophiles

The utility of this compound extends to the alkylation of a variety of other nucleophiles, including primary and secondary amines, phenols, and thiols. These reactions provide straightforward access to a range of substituted compounds with potential applications in medicinal chemistry and material science.

This protocol outlines a general procedure for the N-alkylation of a secondary amine.

Materials:

-

Secondary amine

-

This compound

-

Hünig's base (N,N-Diisopropylethylamine, DIPEA)

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the secondary amine (1.0 equivalent) in acetonitrile, add Hünig's base (1.5 equivalents).

-

Add a solution of this compound (1.1 equivalents) in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

The following table provides examples of reaction conditions and yields for the alkylation of various nucleophiles with benzyl-type halides.

| Nucleophile | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Aniline | Benzyl alcohol | [Ru]-complex/K-tert-butoxide | Toluene | 70 | 24 | 85 | [10] |

| Dibenzylamine | Benzyl bromide | DIPEA | Acetonitrile | RT | - | ~95 | [11] |

| Phenol | tert-Butyl alcohol | Zeolite Beta | - | 120 | 4 | 89 (conversion) | [12] |

Application in Solid-Phase Synthesis

This compound can be utilized as a precursor for linkers in solid-phase synthesis, a cornerstone technique for the preparation of peptides and other oligomers.[13][14] The chloromethyl group allows for attachment to a resin, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further functionalization or for cleavage of the synthesized molecule from the solid support.

Logical Workflow for Solid-Phase Synthesis Application

Caption: Workflow illustrating the use of a linker derived from the reagent.

Polymer Cross-Linking

The reactive nature of the chloromethyl group also allows this compound to be used in the modification and cross-linking of polymers. For instance, it can be used to functionalize polystyrene resins.[1][15] This functionalization can introduce new properties to the polymer or create cross-links that enhance its mechanical and thermal stability.[16]

This protocol is adapted from procedures for the chloromethylation and cross-linking of polystyrene and illustrates a potential method for using this compound as a cross-linking agent.

Materials:

-

Polystyrene

-

This compound

-

Tin(IV) chloride (SnCl4) or Aluminum chloride (AlCl3)

-

1,2-Dichloroethane (DCE) or Carbon disulfide (CS2)

-

Methanol

Procedure:

-

Dissolve polystyrene in 1,2-dichloroethane to form a solution.

-

Add this compound to the solution.

-

Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., SnCl4) dropwise with stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0-25 °C) for a specified time.

-

Terminate the reaction by adding methanol.

-

Precipitate the cross-linked polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual functionality allows for its application as a key building block in the synthesis of complex pharmaceutical intermediates, as a versatile linker in solid-phase synthesis, and as an effective cross-linking agent for polymers. The experimental protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to effectively utilize this reagent in their synthetic endeavors. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the creation of new and valuable molecules.

References

- 1. web.itu.edu.tr [web.itu.edu.tr]

- 2. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epublications.marquette.edu [epublications.marquette.edu]

Tert-butyl 4-(chloromethyl)benzoate: A Versatile Building Block in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(chloromethyl)benzoate has emerged as a critical C-alkylation reagent and building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive benzylic chloride for nucleophilic substitution and a sterically hindered tert-butyl ester for orthogonal deprotection strategies, makes it an invaluable tool in multi-step organic synthesis. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound in the pharmaceutical industry, with a focus on its role in the synthesis of drugs such as the antihistamine Bilastine. Detailed experimental protocols, tabulated quantitative data, and diagrams of synthetic workflows and biological signaling pathways are presented to serve as a practical resource for professionals in drug discovery and development.

Introduction

This compound (CAS No. 121579-86-0) is a substituted aromatic compound that has gained significant traction in medicinal chemistry and process development.[1] The molecule's utility is derived from two key functional groups: the chloromethyl group, which serves as a reactive handle for introducing the 4-(tert-butoxycarbonyl)benzyl moiety onto various nucleophiles (e.g., amines, thiols, and carbanions), and the tert-butyl ester, which acts as a robust protecting group for the carboxylic acid, readily cleaved under acidic conditions without affecting other sensitive functionalities.[1] These characteristics allow for its seamless integration into complex synthetic routes, making it a go-to intermediate for constructing intricate molecular architectures.[1] Its application spans various therapeutic areas, including the development of anti-allergy medications and anti-cancer drug intermediates.[1][2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 121579-86-0 | [1] |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1][3] |

| Molecular Weight | 226.70 g/mol | [1][3] |

| Appearance | White solid | [4] |

| Boiling Point | ~310 °C at 760 mmHg | [1] |

| Density | 1.108 g/cm³ | [1] |

| Refractive Index | 1.514 | [1] |

| Flash Point | 320 °C | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily starting from 4-(chloromethyl)benzoic acid. The choice of method often depends on the desired scale, purity requirements, and available reagents.

Synthesis via Acyl Chloride Intermediate

A common and high-yielding method involves the conversion of 4-(chloromethyl)benzoic acid to its corresponding acyl chloride, followed by esterification with potassium tert-butoxide. This method is particularly suitable for large-scale production.

A general procedure for this synthesis is as follows:[3][6]

-

Activation of Carboxylic Acid: 4-(chloromethyl)benzoic acid (181.8 g) is suspended in dichloromethane (1.2 L) containing a catalytic amount of DMF (5 mL). Oxalyl chloride (101 mL) is added dropwise to the suspension over 30 minutes at room temperature. The reaction mixture is stirred for 24 hours.[3][6]

-

Solvent Removal: The solvent and excess oxalyl chloride are removed by concentration under reduced pressure. The residue is co-evaporated with toluene to ensure dryness.[3][6]

-

Esterification: The resulting crude acyl chloride is dissolved in methyl tert-butyl ether (MTBE) (908 mL) and cooled to -5 °C. A 1.0 M solution of potassium tert-butoxide in THF (1172 mL) is added dropwise, maintaining the internal temperature below 10 °C. The mixture is stirred for an additional hour after the addition is complete.[3][6]

-

Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (500 mL). The organic phase is separated, washed with saturated sodium chloride solution, and dried over magnesium sulfate.[3][6]

-

Final Product: The solvent is removed under reduced pressure to yield this compound as a dark-colored oil.[3][6]

| Starting Material | Reagents | Solvent | Yield | Reference |

| 4-(chloromethyl)benzoic acid | Oxalyl chloride, DMF (cat.), Potassium tert-butoxide | Dichloromethane, MTBE, THF | 86% | [3][6] |

Caption: General workflow for the use of the building block in API synthesis.

Role in the Synthesis of Other APIs

This compound is also a documented intermediate in the synthesis of other notable pharmaceutical agents:

-

Odanacatib (formerly): An investigational cathepsin K inhibitor for the treatment of osteoporosis. [7]Although its development was discontinued, synthetic routes utilized intermediates derived from this building block. [7][8]* AR-C117977: A potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), which has been investigated for its immunosuppressive properties. [9][]

Biological Signaling Pathways of Associated Pharmaceuticals

The pharmaceuticals synthesized using this compound as a building block target distinct biological pathways to exert their therapeutic effects.

Bilastine and the Histamine H1 Receptor Pathway

Bilastine functions by blocking the action of histamine, a key mediator of allergic reactions. [6][11]

-

Mechanism of Action: During an allergic response, allergens trigger mast cells to degranulate, releasing histamine. [6]Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of allergy (e.g., itching, vasodilation, and mucus secretion). [11]Bilastine is a selective inverse agonist of the H1 receptor, meaning it binds to the receptor and stabilizes it in an inactive conformation, preventing histamine from binding and initiating the downstream signaling cascade. [6][11][12]

Caption: Bilastine blocks the histamine H1 receptor, preventing allergic symptoms.

Odanacatib and the Bone Resorption Pathway

Odanacatib inhibits cathepsin K, a cysteine protease highly expressed in osteoclasts, which is the principal enzyme responsible for the degradation of bone collagen. [13]

-

Mechanism of Action: Osteoclasts are cells that break down bone tissue. They create an acidic microenvironment on the bone surface, demineralizing it and exposing the collagen matrix. Cathepsin K is then secreted into this space to degrade the collagen. [14]Odanacatib, as a selective and reversible inhibitor of cathepsin K, prevents this collagen degradation, thereby reducing bone resorption without significantly affecting bone formation or osteoclast viability. [14][15]

References

- 1. nbinno.com [nbinno.com]

- 2. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 3. This compound | 121579-86-0 [chemicalbook.com]

- 4. haihangindustry.com [haihangindustry.com]

- 5. Cas 121579-86-0,this compound | lookchem [lookchem.com]

- 6. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Odanacatib - Wikipedia [en.wikipedia.org]

- 8. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 11. What is the mechanism of Bilastine? [synapse.patsnap.com]

- 12. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]

- 13. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of odanacatib in reducing bone loss due to endodontic disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Tert-butyl 4-(chloromethyl)benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(chloromethyl)benzoate, a key intermediate in pharmaceutical synthesis and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to develop robust and efficient processes.

Introduction

This compound (MW: 226.70 g/mol , CAS: 121579-86-0) is a white to off-white solid compound.[1][2] It is widely utilized as a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.[3] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. While qualitatively described as soluble in most organic solvents and insoluble in water, precise quantitative data is essential for reproducible and scalable applications.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |

| Molecular Weight | 226.70 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 310 °C at 760 mmHg | [3] |

| Density | 1.108 g/cm³ | [3] |

| Calculated Water Solubility | 0.0493 mg/mL | [4] |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC |

| Toluene | 25 | Data to be determined | Data to be determined | UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC |

| N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | Gravimetric |

| Tetrahydrofuran | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on established methods for solubility testing of organic compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Oven for gravimetric analysis

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent in a fume hood or under a gentle stream of nitrogen, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Calculate the mass of the dissolved solid and determine the solubility in g/100 mL.

-

-

Spectroscopic Method (HPLC or UV-Vis):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by plotting the absorbance (UV-Vis) or peak area (HPLC) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, thus determining the solubility.

-

-

-

Data Reporting:

-

Record the solubility data in a structured table, as shown in Section 3.

-

Repeat the experiments at different temperatures to study the temperature dependence of solubility.

-

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. The provided experimental protocol offers a robust methodology for generating the much-needed quantitative data that is currently lacking in the public domain. By following this guide, researchers, scientists, and drug development professionals can obtain reliable solubility data to facilitate their work in process development, optimization, and formulation.

References

Methodological & Application

Application Notes: Tert-butyl 4-(chloromethyl)benzoate as a Versatile Alkylating Agent

Introduction

Tert-butyl 4-(chloromethyl)benzoate (CAS No: 121579-86-0) is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a reactive benzylic chloride for nucleophilic substitution and a tert-butyl ester, which serves as a robust protecting group for the carboxylic acid. The presence of the chloromethyl group makes it a highly reactive species for various organic transformations.[1] This combination makes it an ideal building block for introducing a protected p-carboxybenzyl moiety onto a wide range of nucleophiles, including amines, phenols, and thiols. This reagent is extensively used in the pharmaceutical industry as an intermediate for synthesizing complex drug molecules, including antitumor agents.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound contribute to its utility in synthesis. It is a white to off-white solid that is relatively stable under standard conditions but can be readily used in controlled laboratory settings for various reactions.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅ClO₂ | [3] |

| Molecular Weight | 226.70 g/mol | [3] |

| Boiling Point | ~310°C at 760 mmHg | [1] |

| Density | 1.108 g/cm³ | [1] |

| Purity | ≥95% | |

| Storage | Refrigerator |

General Reaction Mechanism: SN2 Alkylation

The primary application of this compound is in Sɴ2 alkylation reactions. The benzylic carbon is electrophilic and susceptible to attack by a nucleophile (Nu:), leading to the displacement of the chloride leaving group. This reactivity allows for the formation of new carbon-heteroatom bonds.[1]

Caption: General Sɴ2 alkylation mechanism.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol describes a general procedure for the mono-alkylation of primary or secondary amines using this compound to introduce the 4-(tert-butoxycarbonyl)benzyl group.

Materials

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)

-

Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0-1.2 eq) and the base (K₂CO₃ or Et₃N, 1.5-2.0 eq).

-

Solvent Addition: Add anhydrous ACN or DMF to dissolve/suspend the reactants (typical concentration 0.1-0.5 M).

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate and water or a saturated solution of NaHCO₃.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure N-alkylated product.

Protocol 2: O-Alkylation of Phenols

This protocol provides a general method for the O-alkylation of phenols, which typically requires a stronger base to deprotonate the phenolic hydroxyl group.

Materials

-

This compound (1.0 eq)

-

Phenol derivative (1.0-1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

-

1 M Hydrochloric Acid (HCl)

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0-1.1 eq) and anhydrous DMF or THF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

-

Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred phenoxide solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50°C) may be required for less reactive phenols.

-

Work-up:

-

Cool the reaction to 0°C and cautiously quench by the slow addition of water or 1 M HCl to neutralize the excess base.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers and wash with water and brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate) to afford the pure O-alkylated product.

General Experimental Workflow

The following diagram outlines the typical workflow for performing and analyzing an alkylation reaction with this compound.

Caption: General laboratory workflow for alkylation reactions.

Summary of Reaction Conditions

The choice of base and solvent is critical for successful alkylation and depends on the nucleophilicity of the substrate.

| Nucleophile | Typical Base | Solvent | Temperature | Typical Yield |

| Primary Aliphatic Amine | K₂CO₃, Et₃N | ACN, DMF | 25-50°C | 80-95% |

| Secondary Aliphatic Amine | K₂CO₃, Et₃N | ACN, DMF | 25-60°C | 75-90% |

| Aniline | K₂CO₃ | DMF | 50-80°C | 60-85% |

| Phenol | NaH, K₂CO₃ | DMF, THF | 25-50°C | 85-98% |

| Thiol | Et₃N, K₂CO₃ | ACN, THF | 0-25°C | >90% |

| (Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.) |

Safety Information

-

This compound is harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

-

Always handle this reagent in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bases such as sodium hydride are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.

References

Experimental procedure for synthesis of drug intermediates using this compound.

Introduction

Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a critical therapeutic agent for hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its chemical name is 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile). The effective synthesis of Anastrozole relies on the preparation of high-purity intermediates. This document outlines the experimental procedure for the synthesis of a key Anastrozole intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, starting from mesitylene. The protocol is intended for researchers, scientists, and professionals in drug development.

Overall Synthetic Scheme

The synthesis of the target intermediate from mesitylene is a multi-step process that involves sequential functionalization of the central benzene ring. The key transformations include bromination, cyanation, methylation, and a final bromination step to yield the desired benzyl bromide intermediate, which is the immediate precursor to Anastrozole.

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

Table 1: Reagents and Solvents

| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent |

| 1 | Mesitylene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride |

| 2 | 3,5-Bis(bromomethyl)toluene | Potassium Cyanide (KCN) | - | Aqueous Ethanol |

| 3 | 2,2'-(5-methyl-1,3-phenylene)diacetonitrile | Methyl Iodide | Sodium Hydride (NaH) | DMF |

| 4 | 3,5-Bis(2-cyanoprop-2-yl)toluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorinated Solvent |

| 5 | 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | - | Dimethylformamide (DMF) |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Bromination | Reflux | 4 | ~75 | >95 |

| 2 | Cyanation | Reflux | 6 | ~85 | >97 |

| 3 | Methylation | 0 to RT | 12 | ~90 | >98 |

| 4 | Bromination | 60-100 | 3 | ~80 | >95 |

| 5 | Alkylation | 20-50 | 2 | ~70-80 | >99 (after purification) |

Experimental Protocols

Step 1: Synthesis of 3,5-Bis(bromomethyl)toluene

-

To a solution of mesitylene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS) (2.2 equivalents).

-

Add a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile

-

Dissolve 3,5-bis(bromomethyl)toluene (1 equivalent) in aqueous ethanol.

-

Add potassium cyanide (KCN) (2.5 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) (4.4 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile (1 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (4.4 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide

-

Dissolve 3,5-bis(2-cyanoprop-2-yl)toluene (1 equivalent) in a chlorinated solvent.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to 60-100 °C and monitor by TLC.[3]

-

Upon completion, cool the reaction mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

Step 5: Synthesis of Anastrozole

-

To a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (1 equivalent) in dimethylformamide (DMF), add the sodium salt of 1,2,4-triazole (1.2 equivalents).[3]

-

Stir the reaction mixture at a temperature between 20-50 °C for 2-4 hours.[3]

-

After the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

-

The crude Anastrozole is then purified by column chromatography or crystallization.[2][3]

Visualizations

Caption: Experimental workflow for the synthesis of Anastrozole.

Caption: Signaling pathway illustrating Anastrozole's mechanism of action.

References

Application Notes and Protocols: Tert-butyl 4-(chloromethyl)benzoate as a Protecting Group for Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-(chloromethyl)benzoate as a protecting group for carboxylic acids. This reagent allows for the introduction of a 4-(tert-butoxycarbonyl)benzyl (TBCB) ester, which is stable under various conditions but can be selectively cleaved under acidic conditions.

Introduction

The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The choice of a suitable protecting group is critical to ensure stability during subsequent reaction steps and to allow for selective deprotection under mild conditions. This compound is a versatile reagent for the protection of carboxylic acids, offering a balance of stability and selective cleavage.[1]